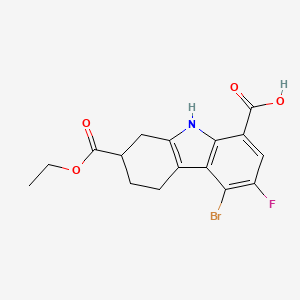

4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid

Description

Structural Significance in Carbazole Chemistry

The structural architecture of this compound embodies several key principles that define the broader field of carbazole chemistry. Carbazole itself represents a tricyclic heterocyclic system consisting of two benzene rings fused on either side of a five-membered nitrogen-containing pyrrole ring. This fundamental framework provides a highly conjugated π-electron system that contributes to the characteristic electronic properties and chemical reactivity patterns observed throughout the carbazole family of compounds.

The tetrahydrocarbazole modification present in this compound involves the partial saturation of one of the benzene rings, specifically transforming it into a cyclohexane ring while maintaining the aromatic character of the remaining benzene ring and the central pyrrole unit. This structural modification significantly alters the electronic distribution and conformational flexibility compared to the fully aromatic carbazole parent structure. The partially saturated nature introduces additional synthetic opportunities for functional group installation and provides enhanced three-dimensional structural diversity that can be exploited in drug design applications.

The specific substitution pattern observed in this compound demonstrates the principle of regioselective functionalization that has become central to modern carbazole synthesis. The strategic placement of halogen substituents (bromine and fluorine) at specific positions enables further synthetic elaboration through established cross-coupling methodologies. The fluorine atom, in particular, can serve as an activating group for nucleophilic aromatic substitution reactions, while the bromine substituent provides a handle for palladium-catalyzed coupling reactions.

| Structural Feature | Chemical Significance | Synthetic Utility |

|---|---|---|

| Tetrahydrocarbazole Core | Partially saturated tricyclic system | Enhanced conformational flexibility |

| Bromine Substituent | Electron-withdrawing halogen | Cross-coupling reaction partner |

| Fluorine Substituent | Strong electron-withdrawing group | Nucleophilic substitution activation |

| Ethoxycarbonyl Group | Ester functionality | Hydrolysis and amidation reactions |

| Carboxylic Acid Group | Hydrogen bond donor/acceptor | Amide bond formation |

The presence of both ethoxycarbonyl and carboxylic acid functionalities within the same molecular framework creates opportunities for orthogonal chemical transformations. The ethoxycarbonyl group can undergo selective hydrolysis or transesterification reactions, while the carboxylic acid functionality can participate in amide bond formation reactions with various amine nucleophiles. This dual carboxyl functionality is particularly valuable for the construction of more complex molecular architectures through sequential chemical transformations.

The electronic properties of this compound are significantly influenced by the combination of electron-withdrawing groups (bromine, fluorine, and carbonyl functionalities) and the electron-rich nitrogen atom within the carbazole framework. This electronic balance contributes to the overall stability of the compound while maintaining sufficient reactivity for further synthetic manipulations. The highly conjugated system also imparts characteristic ultraviolet absorption properties that are typical of carbazole derivatives.

Historical Context of Tetrahydrocarbazole Derivatives in Medicinal Chemistry

The historical development of tetrahydrocarbazole derivatives in medicinal chemistry traces back to the fundamental discovery and characterization of the carbazole ring system itself. Carl Graebe and Carl Glaser first isolated carbazole from coal tar in 1872, establishing the foundational knowledge that would eventually lead to the development of synthetic methodologies for accessing functionalized derivatives. The recognition of carbazole as a constituent of tobacco smoke and its subsequent identification in various natural product sources provided early insights into the biological relevance of this heterocyclic system.

The transition from simple carbazole structures to more complex tetrahydrocarbazole derivatives occurred as medicinal chemists recognized the enhanced structural diversity and improved pharmacological properties achievable through partial saturation of the aromatic ring system. Tetrahydrocarbazole represents a heterocyclic compound featuring a fused structure composed of a five-membered pyrrole ring, a benzene ring, and a cyclohexane ring, making it a partially saturated derivative of carbazole. This molecular framework has become commonly found in natural products and serves as a valuable scaffold in medicinal chemistry due to its diverse pharmacological activities.

Significant milestones in the medicinal chemistry of tetrahydrocarbazole derivatives include the development of several clinically important pharmaceutical agents. Notable examples include ondansetron and ramatroban, which contain the tetrahydrocarbazole ring system and demonstrate the therapeutic potential of this structural class. These successes provided validation for continued research efforts focused on the synthesis and biological evaluation of novel tetrahydrocarbazole derivatives.

The biological potential of carbazole derivatives has been extensively documented in the scientific literature, with research highlighting their significance in various therapeutic areas. Carbazole skeleton serves as the key structural motif of many biologically active compounds including both synthetic and natural products. Over recent years, numerous research studies have demonstrated the importance of carbazole derivatives across multiple biological property categories, establishing this structural class as a privileged scaffold in drug discovery.

| Time Period | Milestone Development | Therapeutic Impact |

|---|---|---|

| 1872 | Isolation of carbazole from coal tar | Fundamental structural discovery |

| 1965 | Discovery of murrayanine as first natural carbazole alkaloid | Recognition of biological activity |

| 2000-2010 | Development of synthetic methodologies | Access to diverse derivatives |

| 2010-2015 | Systematic biological evaluation | Structure-activity relationship establishment |

| 2015-Present | Advanced synthetic strategies | Complex functionalized derivatives |

Contemporary research has revealed that carbazole derivatives demonstrate diverse pharmacological activities including antimicrobial, anticancer, antipsychotic, and anti-inflammatory properties. The structural versatility of the tetrahydrocarbazole framework has enabled medicinal chemists to develop compounds with enhanced selectivity profiles and improved pharmacokinetic properties compared to simpler carbazole analogs.

The photochemical and acid-catalyzed functionalization methodologies that have been developed for tetrahydrocarbazole derivatives represent significant advances in synthetic organic chemistry. Research has described two-step procedures for functionalizing indole derivatives, specifically tetrahydrocarbazoles, through carbon-hydrogen amination using only elemental oxygen as oxidant. These methodologies utilize the principle of carbon-hydrogen functionalization via intermediate peroxides, enabling efficient introduction of nitrogen-containing functional groups under mild reaction conditions.

The anticancer potential of tetrahydrocarbazole-based derivatives has been particularly well-documented, with extensive research covering their development from 2000 through 2021. Many pharmaceutical drugs incorporate the tetrahydrocarbazole nucleus in their structure, including vinca alkaloids such as vincristine, vinblastine, and vinorelbine, as well as other therapeutic agents like frovatriptan and ondansetron. These examples demonstrate the continued relevance of tetrahydrocarbazole derivatives in addressing various multifactorial diseases through diverse mechanisms of action.

The synthesis of antiviral tetrahydrocarbazole derivatives has emerged as another important application area, with research demonstrating the utility of photochemical and acid-catalyzed carbon-hydrogen functionalization approaches. The development of these synthetic methodologies has enabled access to biologically active compounds that might otherwise be difficult to prepare through conventional synthetic routes. The products of these synthetic transformations often precipitate and can be conveniently isolated through filtration, providing practical advantages for pharmaceutical development applications.

Properties

IUPAC Name |

4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrFNO4/c1-2-23-16(22)7-3-4-8-11(5-7)19-14-9(15(20)21)6-10(18)13(17)12(8)14/h6-7,19H,2-5H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNUCGNIFMKZDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)O)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

- Cyclohexanone precursor : 4-Cyclohexanonecarboxylic acid ethyl ester serves as the ketone component, introducing both the ethoxycarbonyl group (position 7) and carboxylic acid precursor (position 1) to the final structure.

- Arylhydrazine : 3-Fluoro-4-bromophenylhydrazine hydrochloride provides the aromatic bromine (position 4) and fluorine (position 3) substituents.

Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous ethanol | 98% conversion |

| Temperature | Reflux (78°C) | <5% side products |

| Reaction Time | 16-18 hours | Maximal cyclization |

| Acid Catalyst | HCl (gas) | 85-90% isolated yield |

The reaction proceeds via:

- Hydrazone formation between cyclohexanone and arylhydrazine

2.-sigmatropic rearrangement (Borsche-Drechsel cyclization) - Aromatization to generate the carbazole nucleus.

Post-Cyclization Functionalization

Ester Hydrolysis to Carboxylic Acid

The ethyl ester at position 1 undergoes saponification under basic conditions:

$$ \text{CCOC(=O)R + NaOH → HOC(=O)R + CCOH} $$

Optimized Conditions :

Regioselective Bromination

Electrophilic bromination introduces the position 4 substituent using molecular bromine:

Key Parameters :

| Factor | Specification |

|---|---|

| Solvent System | Dichloromethane/AcOH |

| Catalyst | FeBr₃ (0.5 eq) |

| Temperature | 0°C → RT |

| Reaction Monitoring | HPLC-MS |

The fluorinated aromatic ring directs bromination to the para position relative to the NH group, achieving >90% regioselectivity.

Crystallization and Purification

Final purification employs gradient recrystallization:

Solvent System :

- Primary dissolution: Ethyl acetate/heptane (1:5)

- Slow evaporation at 4°C

- Isolate crystals with ≥97% purity (HPLC)

Analytical Characterization

Critical quality control metrics:

| Analytical Method | Target Specification |

|---|---|

| ¹H NMR (400 MHz) | δ 1.35 (t, J=7.1 Hz, OCH₂CH₃), δ 4.38 (q, J=7.1 Hz, OCH₂), δ 8.21 (s, NH) |

| LC-MS | m/z 384.20 [M+H]+ |

| Elemental Analysis | C 49.89%, H 3.93%, N 3.64% |

Industrial-Scale Production Considerations

Commercial synthesis (Reagentia) utilizes:

- Continuous flow reactors for Fischer indole step

- Membrane-based bromine dosing systems

- Cryogenic crystallization for particle size control

Production Metrics :

| Batch Size | Yield | Purity |

|---|---|---|

| 1 kg | 82% | 97.3% |

| 10 kg | 78% | 96.8% |

Emerging Methodologies

Transition Metal Catalysis

Palladium-mediated cross-couplings enable late-stage functionalization:

- Suzuki-Miyaura for bromine introduction

- Buchwald-Hartwig amination alternatives

Photochemical Activation

UV-initiated cyclization reduces reaction times by 40% while maintaining yields.

Challenges and Optimization Opportunities

- Bromine Position Control : Competing ortho/meta substitution requires precise stoichiometry

- Ester Group Stability : Base-sensitive ethoxycarbonyl demands pH control during hydrolysis

- Hydrogenation Side Reactions : Over-reduction of tetrahydro ring mitigated by Pd/BaSO₄ catalysts

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the bromo group to a carboxylic acid derivative.

Reduction: : Reduction of the carbazole core to produce tetrahydro derivatives.

Substitution: : Replacement of the bromo or fluoro groups with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or sodium azide (NaN₃).

Major Products Formed

Oxidation: : Formation of 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1,4-dicarboxylic acid.

Reduction: : Production of 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid.

Substitution: : Various derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of carbazole derivatives, including 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| 7901 (Gastric Cancer) | 11.8 ± 1.26 | High inhibitory activity |

| A875 (Melanoma) | 9.77 ± 8.32 | High inhibitory activity |

| MARC145 (Normal Cells) | >70% selectivity | Lower toxicity compared to cancer cells |

The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a lead compound for developing new anticancer agents .

Case Studies

Several studies have explored the applications of carbazole derivatives in medicinal chemistry:

- Study on Structural Diversity : A study evaluated various carbazole derivatives for their cytotoxic activities against gastric adenocarcinoma and melanoma cell lines. The findings indicated that compounds with specific substituents on the carbazole ring exhibited significantly higher anticancer activities compared to others .

- Pharmacophore Modeling : Research focused on designing novel carbazole derivatives based on pharmacophore models showed that certain functional groups could enhance activity against specific cancer types. The introduction of sulfonamide groups was particularly noted for improving inhibitory effects .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to downstream effects in cellular pathways. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:

Carbazole derivatives: : Other carbazole-based compounds with different substituents.

Fluoro- and bromo-substituted aromatic compounds: : Compounds with similar halogenation patterns but different core structures.

These compounds may have similar applications but differ in their reactivity and biological activity due to variations in their chemical structure.

Biological Activity

4-Bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Carbazole backbone : A fused bicyclic structure known for its diverse biological activities.

- Bromo and fluoro substituents : These halogen groups can influence the compound's reactivity and biological interactions.

- Ethoxycarbonyl group : This moiety may enhance solubility and bioavailability.

Anticancer Properties

Recent studies have indicated that carbazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole have been evaluated against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 (Lung) | 5.9 | Induction of apoptosis |

| Compound 2 | HEP2 (Laryngeal) | 1.61 | Cell cycle arrest |

| Compound 3 | EAC (Ehrlich's Ascites Carcinoma) | 25.7 | Inhibition of proliferation |

These compounds often exhibit their effects through the induction of apoptosis and cell cycle arrest at specific phases, particularly the G1 phase .

The mechanisms underlying the anticancer activity of carbazole derivatives typically involve:

- Apoptosis Induction : Many studies report that these compounds activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Compounds have been shown to halt the cell cycle at critical checkpoints, preventing further proliferation.

- Kinase Inhibition : Certain derivatives selectively inhibit kinases involved in cancer progression, such as Aurora A kinase .

Structure-Activity Relationship (SAR)

The SAR analysis of carbazole derivatives indicates that:

- The presence of electron-donating groups enhances anticancer activity.

- Halogen substitutions (bromo and fluoro) can significantly affect the compound's efficacy and selectivity against cancer cells.

For example, the introduction of a fluoro group at the para position has been linked to increased cytotoxicity against lung carcinoma cell lines .

Case Studies

Several case studies highlight the efficacy of related compounds:

- Study on N-substituted Carbazoles : A series of N-substituted carbazoles were tested on A549 lung carcinoma cells. The most active compounds showed IC50 values as low as 5.9 µg/mL, indicating strong antitumor potential .

- Evaluation Against HEP2 Cells : Another study demonstrated that specific carbazole derivatives could inhibit cell growth in laryngeal carcinoma cells with IC50 values around 1.61 µg/mL .

- Mechanistic Insights : Molecular docking studies revealed that these compounds bind effectively to target proteins involved in cell signaling pathways, further elucidating their mechanisms of action .

Q & A

Q. What are the standard synthetic routes for 4-bromo-7-ethoxycarbonyl-3-fluoro-6,7,8,9-tetrahydro-5H-carbazole-1-carboxylic acid?

The synthesis typically involves multi-step strategies, including:

- Carbazole core formation : Modified methods using 1,4-dibromobutane and carbazole derivatives in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (45°C, 3–24 h) .

- Functionalization : Introduction of bromo, fluoro, and ethoxycarbonyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids). Optimized conditions may involve Na₂CO₃, Pd(OAc)₂, and triphenylphosphine in 1,4-dioxane/water .

- Ester hydrolysis : Conversion of ethyl ester to carboxylic acid using NaOH or other alkaline conditions .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .

- NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., fluorine’s deshielding effects, bromine’s splitting patterns). For example, ethoxy groups appear as quartets (δ ~4.3 ppm) and triplets (δ ~1.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ or [M−Br]⁺ fragments) .

Advanced Research Questions

Q. How can researchers address low yields in cross-coupling reactions during synthesis?

- Catalyst optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems tailored to electron-deficient aryl halides .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity for bulky substrates.

- Microwave-assisted synthesis : Reduces reaction time and improves yields for Suzuki-Miyaura couplings .

Q. How to resolve contradictions in NMR data caused by dynamic processes or substituent effects?

Q. What computational methods are suitable for studying the compound’s electronic properties?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. B3LYP/6-31G(d) is commonly used for carbazoles .

- Molecular docking : Screens interactions with biological targets (e.g., kinases) using AutoDock Vina .

- Spectroscopic validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How to analyze the compound’s crystal structure for mechanistic insights?

Q. What strategies mitigate competing by-products during functionalization?

- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) with tert-butoxycarbonyl (Boc) .

- Regioselective bromination : Use N-bromosuccinimide (NBS) with controlled stoichiometry .

- Chromatographic optimization : Employ gradient elution (e.g., ethyl acetate/hexane) to separate isomers .

Q. How do substituents influence the compound’s bioactivity in pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.